Phosphanide

Catalog No.
S570820
CAS No.
16050-72-9
M.F
H2P-
M. Wt
32.99 g/mol
Availability
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Phosphanide

CAS Number

16050-72-9

Product Name

Phosphanide

IUPAC Name

phosphanide

Molecular Formula

H2P-

Molecular Weight

32.99 g/mol

InChI

InChI=1S/H2P/h1H2/q-1

InChI Key

JZWFHNVJSWEXLH-UHFFFAOYSA-N

SMILES

[PH2-]

Canonical SMILES

[PH2-]

Phosphanide is a phosphorus hydride. It is a conjugate base of a phosphane.

Phosphanide (CAS 16050-72-9), typically procured as an alkali metal salt (e.g., sodium or potassium phosphanide) or as a stabilized solution, is the simplest primary phosphido anion ($H_2P^-$). It serves as a highly reactive, nucleophilic source of phosphorus in the -3 oxidation state, designed for the direct synthesis of primary phosphines, organophosphorus heterocycles, and low-coordinate metal-phosphanido complexes. By providing a pre-formed, condensed-phase $H_2P^-$ nucleophile, it bypasses the need for the in situ deprotonation of toxic phosphine gas, offering a direct, atom-economical route to P-C, P-Si, and P-metal bond formation in advanced synthetic and materials science workflows [1].

Substituting phosphanide with traditional electrophilic phosphorus sources like phosphorus trichloride ($PCl_3$) fundamentally reverses the reaction polarity, requiring the use of sensitive organometallic nucleophiles (e.g., Grignard reagents) that severely restrict functional group tolerance and require harsh downstream reduction steps. Conversely, attempting to use secondary phosphides (such as lithium diphenylphosphide, $LiPPh_2$) fails when the synthetic goal is a primary phosphine ($RPH_2$) or an asymmetric tertiary phosphine, as the organic substituents on $LiPPh_2$ cannot be readily cleaved. Furthermore, while neutral phosphine gas ($PH_3$) can theoretically act as a precursor to $H_2P^-$, its extreme toxicity and pyrophoric nature impose severe engineering, regulatory, and safety constraints that pre-formed phosphanide salts completely eliminate [1].

Elimination of Pyrophoric Gas Handling and Toxicity Overhead

The procurement of pre-formed alkali metal phosphanide salts directly replaces the use of phosphine gas ($PH_3$) in synthetic workflows. $PH_3$ is a highly toxic, pyrophoric gas with a 4-hour LC50 in rats of 11 ppm, requiring pressurized cylinders, specialized ventilation, and extensive safety infrastructure. In contrast, stabilized phosphanide salts can be handled as condensed-phase reagents (solids or solutions in ethereal solvents) under standard inert atmosphere conditions. This effectively reduces the vapor-phase toxicity hazard to near zero during storage and stoichiometric addition, eliminating the regulatory and engineering overhead associated with toxic gas handling [1].

Evidence DimensionVapor-phase toxicity and handling state
Target Compound DataCondensed-phase solid/solution (near-zero vapor pressure hazard under inert atmosphere)
Comparator Or BaselinePhosphine gas ($PH_3$) (4-hour LC50 = 11 ppm; pyrophoric gas requiring pressurized cylinders)
Quantified DifferenceComplete elimination of pressurized toxic gas handling and associated inhalation risks
ConditionsLaboratory and pilot-scale synthesis of organophosphorus compounds

Procuring phosphanide directly removes the severe regulatory and engineering overhead associated with handling toxic, pressurized phosphine gas, enabling safer and more accessible phosphorus chemistry.

Synthetic Efficiency in Primary Phosphine Production vs. PCl3

When synthesizing primary phosphines ($RPH_2$), using phosphanide as a nucleophile allows for direct $S_N2$ attack on alkyl halides or Michael addition to activated alkenes, yielding the target in a single step. Using the conventional phosphorus trichloride ($PCl_3$) route requires reacting $PCl_3$ with an organometallic reagent to form a dichlorophosphine ($RPCl_2$), followed by a harsh reduction step (typically using hazardous $LiAlH_4$) to yield $RPH_2$. The phosphanide route condenses a multi-step, low-atom-economy process into a single step, significantly improving overall yield, increasing functional group tolerance, and reducing hazardous waste generation [1].

Evidence DimensionSynthetic steps and reagent hazard for primary phosphine synthesis
Target Compound Data1 step (direct nucleophilic attack; avoids strong reductants)
Comparator Or BaselinePCl3 baseline (2 steps: organometallic substitution + harsh LiAlH4 reduction)
Quantified DifferenceElimination of 1 synthetic step and the necessity for highly reactive hydride reducing agents
ConditionsStandard organophosphorus synthesis workflows targeting RPH2

Reduces step count and avoids the use of highly reactive and hazardous reducing agents like LiAlH4, streamlining industrial and laboratory synthesis of primary phosphines.

Access to Unsubstituted Metal-Phosphanido Complexes vs. Substituted Phosphides

In coordination chemistry, the unsubstituted phosphanide anion ($H_2P^-$) is unique in its ability to form low-steric-hindrance bridging complexes and serve as a terminal phosphinidene precursor. Compared to bulky secondary phosphides like lithium diphenylphosphide ($LiPPh_2$), the minimal steric profile of $H_2P^-$ allows it to coordinate to multiple metal centers, forming $\mu_2$- or $\mu_3$-bridging networks. Furthermore, $H_2P^-$ complexes retain two P-H bonds, allowing them to undergo base-induced dehydrogenation to yield highly reactive terminal phosphinidene ($=PH$) complexes—a transformation that is structurally impossible with fully substituted secondary phosphido ligands [1].

Evidence DimensionSteric profile and dehydrogenation capability
Target Compound DataMinimal steric bulk; 100% retention of P-H bonds for dehydrogenation to =PH
Comparator Or BaselineSecondary phosphides (e.g., LiPPh2) (sterically hindered; 0% P-H bonds, cannot form =PH)
Quantified DifferenceEnables formation of multiple metal-phosphorus bonds and reactive =PH intermediates
ConditionsTransition metal and actinide coordination synthesis

Enables the synthesis of novel multimetallic clusters and reactive phosphinidene intermediates that are fundamentally inaccessible with substituted phosphide ligands.

Synthesis of Primary Phosphines and Asymmetric Ligands

Directly following from its superior synthetic efficiency over $PCl_3$, phosphanide is the optimal precursor for synthesizing primary phosphines ($RPH_2$) via direct nucleophilic substitution with alkyl halides. These primary phosphines are critical building blocks for developing asymmetric tertiary phosphine ligands used in homogeneous catalysis, where stepwise, controlled functionalization of the P-H bonds is required [1].

Production of Phosphorus Heterocycles and Phosphaethynolates

Leveraging the unique umpolung reactivity of the $H_2P^-$ anion, it reacts efficiently with carbon monoxide or cyanocarbonimidates to form novel phosphorus-containing anions, such as the phosphaethynolate anion ($PCO^-$) or cyapho-cyanamide salts. These serve as highly stable, emerging building blocks for synthesizing complex phosphorus heterocycles in advanced materials research [2].

Precursors for Metal Phosphide Nanomaterials

Because phosphanide salts eliminate the severe toxicity and handling hazards of phosphine gas, they serve as clean, low-temperature precursors for the solution-phase synthesis of metal phosphide nanoparticles and quantum dots. Their use bypasses the need for pressurized toxic gases or harsh reducing agents, significantly improving the reproducibility, safety, and scalability of nanomaterial manufacturing [1].

XLogP3

-0.1

Wikipedia

Phosphanide
Phosphide(1-)

Dates

Last modified: 02-18-2024

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